molecular formula C17H15ClN2S B5604156 2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline

2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline

Cat. No.: B5604156
M. Wt: 314.8 g/mol
InChI Key: JJHLGCIOMMXLAB-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline is a quinazoline derivative characterized by a sulfur-containing 4-chlorobenzylthio substituent at position 2 and methyl groups at positions 4 and 6 of the heterocyclic core. Quinazolines are nitrogen-containing bicyclic aromatic compounds with broad pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and anticancer candidates .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-11-3-8-16-15(9-11)12(2)19-17(20-16)21-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHLGCIOMMXLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline typically involves the reaction of 4,6-dimethylquinazoline with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding sulfide or thiol.

    Substitution: Formation of substituted quinazolines with various functional groups.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinazoline Derivatives

A critical factor in the bioactivity of quinazolines is the nature of substituents. For example:

  • 2-Methylsulfanyl-4,6-dimethylquinazoline : Replacing the 4-chlorobenzylthio group with a methylsulfanyl group reduces molecular weight (MW: ~245 g/mol vs. ~357 g/mol) and lipophilicity (clogP: ~2.1 vs. ~4.5). This diminishes cellular uptake in hydrophobic environments but may improve aqueous solubility .

Heterocyclic Core Modifications

  • 4,6-Dimethylpyrimidine Derivatives : Pyrimidines (single-ring systems) lack the fused benzene ring of quinazolines, reducing planarity and rigidity. This decreases binding affinity for enzymes requiring flat aromatic ligands (e.g., dihydrofolate reductase) but improves metabolic stability in some cases .
  • 5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione () : This compound replaces the quinazoline core with a dioxane-dione ring, introducing two ketone groups. The resulting electron-deficient system may enhance reactivity in Michael addition reactions compared to the electron-rich quinazoline. However, the dioxane-dione scaffold is less biologically prevalent, limiting target specificity .

Key Research Findings and Trends

  • 4-Chlorobenzylthio Substituent : Enhances binding to hydrophobic enzyme pockets (e.g., EGFR kinase) but may increase hepatotoxicity risks due to elevated lipophilicity .
  • Methyl Groups at Positions 4 and 6 : Improve metabolic stability compared to unsubstituted quinazolines, as demonstrated in microsomal assays .
  • Comparative Reactivity : The quinazoline core is less electrophilic than dioxane-dione derivatives, favoring stability over reactivity in biological systems .

Biological Activity

2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a quinazoline core with a chlorobenzyl sulfanyl group, which is crucial for its biological activity. The presence of the chlorine atom and the sulfanyl group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Specifically, compounds similar to 2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for these organisms .

Antiparasitic Effects

The compound has been investigated for its antiparasitic properties, particularly against helminths. A study highlighted that quinazoline derivatives could disrupt the metabolic processes of parasitic organisms, leading to their death. The mechanism is believed to involve interference with the energy metabolism pathways in parasites .

The biological activity of 2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline is attributed to its ability to bind to specific enzymes or receptors within microbial or parasitic cells. For instance, molecular docking studies have suggested that this compound may inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in steroid metabolism .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antimicrobial activity against several strains of bacteria. The study utilized various assays to confirm the efficacy and established a structure-activity relationship (SAR) that points towards the importance of the chlorobenzyl group in enhancing activity .
  • Antiparasitic Mechanism : In another investigation focusing on antiparasitic effects, researchers found that compounds with similar structures inhibited the growth of Schistosoma mansoni. The study reported IC50 values indicating effective concentrations required for significant inhibition of parasite growth .
  • Molecular Docking Studies : Computational studies using molecular docking techniques provided insights into how 2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline interacts with target proteins at the molecular level. These studies revealed key binding interactions that are critical for its biological effects .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliMIC: 32-128 µg/mL
AntiparasiticSchistosoma mansoniIC50 values indicating inhibition
Enzyme Inhibition11β-HSD1Potential metabolic disruption

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